Cas no 7387-57-7 (2’,3’,5’-Tri-O-acetyladenosine)

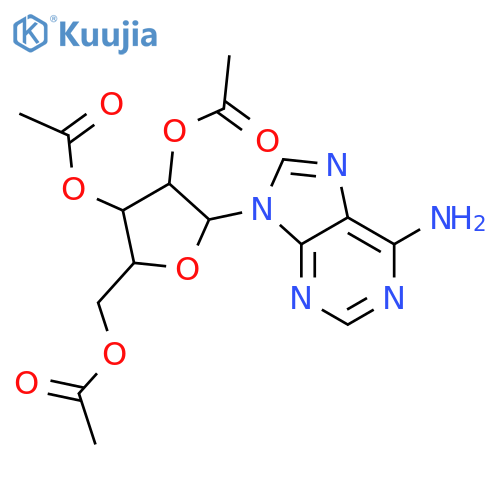

7387-57-7 structure

商品名:2’,3’,5’-Tri-O-acetyladenosine

2’,3’,5’-Tri-O-acetyladenosine 化学的及び物理的性質

名前と識別子

-

- 2',3',5'-Tri-O-acetyl-D-adenosine

- 2’,3’,5’-Tri-O-acetyladenosine

- (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

- 2',3',5'-TRI-O-ACETYLADENOSINE

- 2’,3’,5’-Tri-O-acety

- 2,3,5-TRIACETYLADENOSINE

- Tri-O-acetyladenosine

- NSC 76766

- [3,4-diacetoxy-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methyl acetate

- 7387-57-7

- A51106

- AKOS004903253

- J-700360

- Adenosine, 2',3',5'-triacetate

- DS-8003

- AC-32263

- 2?,3?,5?-Tri-O-acetyladenosine

- C16H19N5O7

- [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(6-amino-9H-purin-9-yl)oxolan-2-yl]methyl acetate

- 2',3',5'-Tri-O-acetyladenosine, >=98%

- GCVZNVTXNUTBFB-XNIJJKJLSA-N

- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate

- (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyldiacetate

- SCHEMBL4425824

- 2',3',5'-TRI-O-Acetyadenosine

- MFCD00057001

- A837949

- 2',3',5'-Tri-O-acetyl adenosine

- Adenosine 2',3',5'-Triacetate

- 2',3',5'-Tri-O-acetyl

- DB-019682

- [(2R,3R,4R,5R)-3,4-BIS(ACETYLOXY)-5-(6-AMINOPURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE

-

- MDL: MFCD00057001

- インチ: 1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1

- InChIKey: GCVZNVTXNUTBFB-XNIJJKJLSA-N

- ほほえんだ: CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3=C(N)N=CN=C32)O1)OC(=O)C)OC(=O)C

計算された属性

- せいみつぶんしりょう: 393.12800

- どういたいしつりょう: 393.128

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 12

- 重原子数: 28

- 回転可能化学結合数: 8

- 複雑さ: 620

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 158A^2

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.6±0.1 g/cm3

- ゆうかいてん: 168-170°C

- ふってん: 594.1°C at 760 mmHg

- フラッシュポイント: 313.1±32.9 °C

- 屈折率: 1.679

- PSA: 157.75000

- LogP: 0.31360

2’,3’,5’-Tri-O-acetyladenosine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- WGKドイツ:3

- セキュリティの説明: 24/25

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Store in freezer, under -20°C(BD16423)

2’,3’,5’-Tri-O-acetyladenosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A104957-1g |

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |

7387-57-7 | 98% | 1g |

$6.0 | 2024-07-18 | |

| eNovation Chemicals LLC | D481172-1g |

2',3',5'-Tri-O-acetyl-D-adenosine |

7387-57-7 | 95% | 1g |

$490 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB970-1g |

2’,3’,5’-Tri-O-acetyladenosine |

7387-57-7 | 98% | 1g |

48.0CNY | 2021-08-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R843883-250mg |

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |

7387-57-7 | 98% | 250mg |

¥361.80 | 2022-10-10 | |

| TRC | T733800-2.5g |

2’,3’,5’-Tri-O-acetyladenosine |

7387-57-7 | 2.5g |

$597.00 | 2023-05-17 | ||

| Ambeed | A104957-5g |

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |

7387-57-7 | 98% | 5g |

$8.0 | 2024-07-18 | |

| Ambeed | A104957-100g |

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |

7387-57-7 | 98% | 100g |

$91.0 | 2024-07-18 | |

| Alichem | A159002724-5g |

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |

7387-57-7 | 98% | 5g |

$412.00 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15650-100g |

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |

7387-57-7 | 98% | 100g |

¥455.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15650-25g |

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |

7387-57-7 | 98% | 25g |

¥158.0 | 2023-09-06 |

2’,3’,5’-Tri-O-acetyladenosine 関連文献

-

1. Reaction between 2′,3′,5′-tri-O-acetyladenosine and aryl chloroformates. 2′,3′,5′-Tri-O-acetyl-N(6)-phenoxycarbonyladenosine as an intermediate in the synthesis of 6-ureidopurine ribosidesP. Anne Lyon,Colin B. Reese J. Chem. Soc. Perkin Trans. 1 1978 131

-

2. Some aspects of the chemistry of N(1)- and N(6)-dimethylallyl derivatives of adenosine and adenineD. M. G. Martin,C. B. Reese J. Chem. Soc. C 1968 1731

-

Evdoxia Coutouli-Argyropoulou,Maria Tsitabani,Georgios Petrantonakis,Aris Terzis,Catherine Raptopoulou Org. Biomol. Chem. 2003 1 1382

-

4. Synthesis of the 3′-terminal half of yeast alanine transfer ribonucleic acid (tRNAAla) by the phosphotriester approach in solution. Part 1. Preparation of the nucleoside building blocksJonathan M. Brown,Chris Christodoulou,Simon S. Jones,Anil S. Modak,Colin B. Reese,Samson Sibanda,Aiko Ubasawa J. Chem. Soc. Perkin Trans. 1 1989 1735

-

5. The structures of di-N-aroyl derivatives of adenosine and 2-amino-pyridineP. Anne Lyon,Colin B. Reese J. Chem. Soc. Perkin Trans. 1 1974 2645

7387-57-7 (2’,3’,5’-Tri-O-acetyladenosine) 関連製品

- 3080-29-3(L-Adenosine)

- 4754-39-6(5'-Deoxyadenosine)

- 73-03-0(Cordycepin)

- 2140-79-6(2'-O-Methyl Adenosine)

- 14365-44-7(5'-Amino-5'-deoxyadenosine)

- 14585-60-5(Adenosine,5'-amino-2',5'-dideoxy-)

- 10300-22-8(3'-O-Methyladenosine)

- 5536-17-4(Vidarabine)

- 58-61-7(Adenosine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7387-57-7)2’,3’,5’-Tri-O-acetyladenosine

清らかである:99%

はかる:500g

価格 ($):287.0

Xiamen PinR Bio-tech Co., Ltd.

(CAS:7387-57-7)2',3',5'-Tri-O-acetyl-D-adenosine

清らかである:97%

はかる:1kg

価格 ($):問い合わせ